molecular formula C18H17N3O4S B2401286 3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one CAS No. 245039-38-7

3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one

Cat. No.: B2401286
CAS No.: 245039-38-7
M. Wt: 371.41
InChI Key: GNWPNKVKTDADOZ-NTMALXAHSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including hydroxy (-OH), methoxy (-OCH3), thiazolyl, and pyrazolyl groups. These groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex, three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy and methoxy groups might make it a good nucleophile, while the thiazolyl and pyrazolyl groups could potentially participate in a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis Approaches : Novel synthesis methods for compounds structurally related to 3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one have been developed. For example, Bade and Vedula (2015) demonstrated a one-pot, four-component reaction for synthesizing derivatives, highlighting ease of handling and good yields (Bade & Vedula, 2015).
  • Molecular Structure : Studies like that of Zheng et al. (2013) have focused on the structural characterization of related pyrazole-based salts, providing insights into their molecular architecture and potential applications in material science (Zheng, Wang, Fan, & Zheng, 2013).

Biological Activities and Potential Applications

  • Antibacterial Screening : Compounds with similar structures have been synthesized and tested for their antibacterial activities. For instance, Landage, Thube, and Karale (2019) characterized novel thiazolyl pyrazole and benzoxazole derivatives for antibacterial properties (Landage, Thube, & Karale, 2019).
  • Anticancer Activity : Research by Ratković et al. (2016) explored the anticancer activity of dehydrozingerone-based pyrazoles, highlighting the potential of similar compounds in cancer treatment (Ratković et al., 2016).
  • Antimicrobial Properties : Abdelhamid et al. (2010) synthesized and tested 5-arylazothiazole and related derivatives, including those with thiazole moieties, for antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Chemical Properties and Reactions

  • Molecular Docking and Quantum Chemical Calculations : Studies like those by Viji et al. (2020) used quantum chemical calculations and molecular docking to investigate the properties and potential biological effects of similar thiazole compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
  • Synthesis and Reactivity Studies : Gein and Mar'yasov (2015) conducted research on the synthesis and reactivity of pyrrol-2-ones, which are structurally related, providing valuable information on their chemical behavior (Gein & Mar'yasov, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)8-15(23)16-11(2)20-21(17(16)24)18-19-14(9-26-18)12-4-6-13(25-3)7-5-12/h4-9,20,23H,1-3H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEUPEPVVNBAPB-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)C(=CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)/C(=C/C(=O)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114764
Record name 3-Hydroxy-1-[5-hydroxy-1-[4-(4-methoxyphenyl)-2-thiazolyl]-3-methyl-1H-pyrazol-4-yl]-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245039-38-7
Record name 3-Hydroxy-1-[5-hydroxy-1-[4-(4-methoxyphenyl)-2-thiazolyl]-3-methyl-1H-pyrazol-4-yl]-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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